3-(2-oxoazepan-1-yl)propanal
Description
3-(2-Oxoazepan-1-yl)propanal is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring with a ketone group at the 2-position and a propanal side chain.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(2-oxoazepan-1-yl)propanal |
InChI |
InChI=1S/C9H15NO2/c11-8-4-7-10-6-3-1-2-5-9(10)12/h8H,1-7H2 |
InChI Key |
DUWKFJCAESIAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxoazepan-1-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the hexahydro-1H-azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(2-oxoazepan-1-yl)propanal may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxoazepan-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution.
Major Products
Oxidation: 3-(2-oxohexahydro-1H-azepin-1-yl)propanoic acid.
Reduction: 3-(2-oxohexahydro-1H-azepin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-oxoazepan-1-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-oxoazepan-1-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal ()
Structural Differences :
- Core Structure : The analog in contains a phenyl group at the 3-oxo position and a p-tolylhydrazone substituent, whereas 3-(2-oxoazepan-1-yl)propanal features a seven-membered azepane ring.
- Reactivity: The hydrazone moiety in 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal facilitates cyclocondensation with active methylene nitriles (e.g., ethyl cyanoacetate), yielding azonicotinates or pyridazinones under varying conditions .
Comparison with 3-(2-Oxoazepan-1-yl)propanenitrile ()
Functional Group Impact :
- Aldehyde vs. Nitrile : The nitrile (-CN) group in 3-(2-oxoazepan-1-yl)propanenitrile reduces electrophilicity compared to the aldehyde, limiting its participation in condensation reactions. This difference is critical in synthetic pathways, where nitriles often require harsher conditions (e.g., strong acids/bases) for activation .
- The aldehyde form may pose greater reactivity-related risks (e.g., flammability, irritancy) due to the -CHO group.
Utility :
- Propanenitriles are typically intermediates in amide or carboxylic acid synthesis, whereas aldehydes are preferred for constructing carbon-heteroatom bonds.
Comparison with 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime ()
Substituent Effects :
- The oxime (-N-O-) group can stabilize the compound via resonance or participate in metal coordination .
- Azepane vs. Thiazole: The non-aromatic azepane ring in 3-(2-oxoazepan-1-yl)propanal offers conformational flexibility, which may influence binding interactions in biological systems or solubility in organic solvents.
Reactivity Pathways :
- The oxime derivative may undergo Beckmann rearrangement or form coordination complexes, whereas the aldehyde in the target compound is more likely to engage in aldol condensations or imine formations.
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